1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid 1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 186022-53-7
VCID: VC20911019
InChI: InChI=1S/C23H28N2O3/c1-2-21(26)25(20-11-7-4-8-12-20)23(22(27)28)14-17-24(18-15-23)16-13-19-9-5-3-6-10-19/h3-12H,2,13-18H2,1H3,(H,27,28)
SMILES: CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)O
Molecular Formula: C23H28N2O3
Molecular Weight: 380.5 g/mol

1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid

CAS No.: 186022-53-7

Cat. No.: VC20911019

Molecular Formula: C23H28N2O3

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid - 186022-53-7

Specification

CAS No. 186022-53-7
Molecular Formula C23H28N2O3
Molecular Weight 380.5 g/mol
IUPAC Name 1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C23H28N2O3/c1-2-21(26)25(20-11-7-4-8-12-20)23(22(27)28)14-17-24(18-15-23)16-13-19-9-5-3-6-10-19/h3-12H,2,13-18H2,1H3,(H,27,28)
Standard InChI Key OMCWIVZSDHKRRQ-UHFFFAOYSA-N
SMILES CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)O
Canonical SMILES CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator